molecular formula C12H20O2 B15291016 Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate

Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate

Cat. No.: B15291016
M. Wt: 196.29 g/mol
InChI Key: CZRDPCJDOIYDRY-UHFFFAOYSA-N
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Description

Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate is a substituted cyclohexene carboxylate ester characterized by a cyclohexene ring with four methyl groups at the 4 and 6 positions and a methyl ester functional group at the 1-position. The tetramethyl substitution introduces steric hindrance and alters electronic properties, distinguishing it from simpler analogs.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

methyl 4,4,6,6-tetramethylcyclohexene-1-carboxylate

InChI

InChI=1S/C12H20O2/c1-11(2)7-6-9(10(13)14-5)12(3,4)8-11/h6H,7-8H2,1-5H3

InChI Key

CZRDPCJDOIYDRY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C(C1)(C)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate typically involves the reaction of 4,4,6,6-tetramethylcyclohex-1-ene with methanol in the presence of a catalyst. The reaction conditions often include the use of sodium methoxide as a base and methanol as the solvent . The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in an industrial setup may include advanced techniques such as chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-Cyclohexene-1-carboxylate

  • Structure : A cyclohexene ring with a methyl ester group at the 1-position but lacks the 4,4,6,6-tetramethyl substitution.
  • Molecular Formula : C₈H₁₂O₂ vs. C₁₂H₁₈O₂ (tetramethyl analog).
  • Physical Properties :
    • Density : 1.028 g/mL at 20°C (lit.) .
    • Molar Mass : 140.18 g/mol .
  • Key Differences :
    • The tetramethyl analog has a higher molar mass (estimated ~182.26 g/mol) and likely a higher density due to increased alkyl substitution.
    • Steric hindrance from the four methyl groups in the tetramethyl compound may reduce reactivity in ester hydrolysis or electrophilic additions compared to the simpler analog.

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structure : Complex diterpene skeletons (e.g., labdane or abietane) with methyl ester groups, as seen in Austrocedrus chilensis resin .

  • Molecular Formula : Variable (e.g., C₂₁H₃₂O₂ for sandaracopimaric acid methyl ester).
  • Functional Comparison :
    • Applications : Diterpene esters are often bioactive (e.g., antimicrobial or anti-inflammatory), whereas methyl cyclohexene carboxylates are typically synthetic intermediates or ligands in catalysis.
    • Stability : The rigid diterpene backbone enhances thermal stability compared to the flexible cyclohexene ring in the tetramethyl compound.

Data Table: Structural and Property Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
Methyl 1-cyclohexene-1-carboxylate C₈H₁₂O₂ 140.18 None Organic synthesis intermediate
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate* C₁₂H₁₈O₂ ~182.26 (estimated) 4,4,6,6-tetramethyl groups Specialty chemicals, catalysis
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene backbone Natural product research

Research Findings and Limitations

  • Synthesis Challenges : The tetramethyl substitution complicates synthesis routes compared to unsubstituted analogs, requiring precise regiocontrol .
  • Reactivity : Steric shielding may slow nucleophilic attacks on the ester group, as observed in bulky terpene esters like torulosic acid methyl ester .
  • Spectroscopic Differentiation : Gas chromatography (GC) and mass spectrometry (MS) can distinguish the tetramethyl compound from diterpene esters via fragmentation patterns (e.g., lack of diterpene-specific ions) .

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